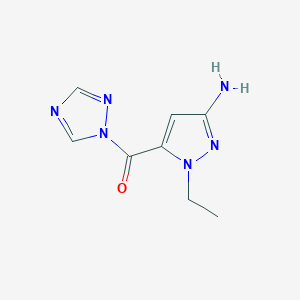

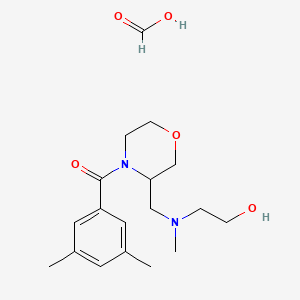

Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in various applications .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like MolView can be used to visualize the 3D structure of a molecule .Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .Scientific Research Applications

Synthesis and Material Science

The synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, including methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate, represents an efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This approach involves SNAr and palladium-catalyzed reactions, facilitating large-scale synthesis and potential rapid access to other heterocyclic analogues (Morgentin et al., 2009).

Crystal Structure and Computational Study

A study on pyrazole derivatives, specifically 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, was conducted, including synthesis, characterization, crystal structure investigation, and computational analysis. These compounds demonstrate stability and potential for theoretical calculations and equilibrium constants estimation (Shen et al., 2012).

Corrosion Inhibition

Research on Schiff bases, including 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine, highlights their role in corrosion inhibition on mild steel surfaces in acidic media. These studies employ gravimetric and electrochemical measurements to affirm the protective film formation and explore molecular configuration influences on inhibition behavior (Murmu et al., 2019).

Fluorescence Properties

The synthesis of new 2-pyrone derivatives, specifically dialkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylmalonates and alkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylacetates, has been explored for their fluorescence emission radiation. These compounds offer insights into the development of red fluorescent compounds and the fluorescence in fused 2-pyrone derivatives (Mizuyama et al., 2008).

DNA Binding and Cytotoxicity

Cu(II) complexes of tridentate ligands, involving pyridine derivatives, have been synthesized and characterized for their DNA binding propensity, showcasing good binding affinity and minor structural changes to calf thymus DNA. These complexes exhibit nuclease activity and cytotoxicity against cancer cell lines, highlighting their potential in biomedical research (Kumar et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXYZSLQVBLPED-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CN=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)

![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)

![3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2644738.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)

![3-Methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2644743.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2644746.png)

![2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2644750.png)

![(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone](/img/structure/B2644752.png)